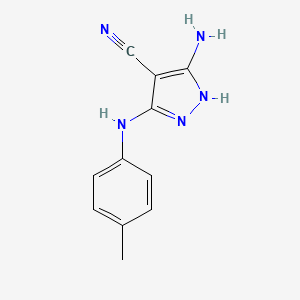
5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzoyl group, a dimethyl group, and a phenyl group attached to a dihydroquinoline core, making it a unique structure with potential for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydroquinoline core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the dihydroquinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the dimethyl and phenyl groups: These groups can be introduced through various alkylation and arylation reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. This compound may have potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, leading to various biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Phenylquinoline:
4-Benzoylquinoline: Similar to the compound but lacks the dimethyl and dihydro groups.
Uniqueness
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of functional groups and the dihydroquinoline core. This structure provides a balance of stability and reactivity, making it suitable for various chemical transformations and biological interactions. Its distinct properties set it apart from other quinoline derivatives, offering unique opportunities for research and application.
属性
CAS 编号 |
54398-79-7 |
|---|---|
分子式 |
C24H21NO2 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
4-benzoyl-7,7-dimethyl-2-phenyl-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C24H21NO2/c1-24(2)14-20-22(21(26)15-24)18(23(27)17-11-7-4-8-12-17)13-19(25-20)16-9-5-3-6-10-16/h3-13H,14-15H2,1-2H3 |
InChI 键 |
XRLAPCPYWFYEIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(=O)C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


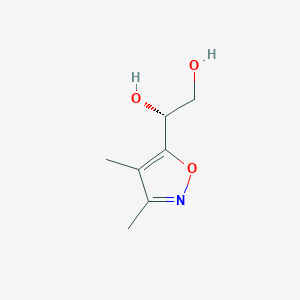

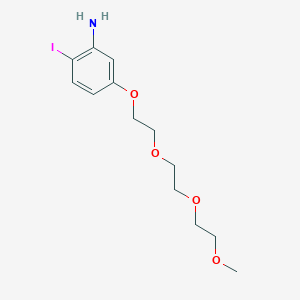
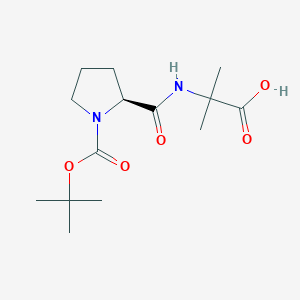

![3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid](/img/structure/B12892251.png)

![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)
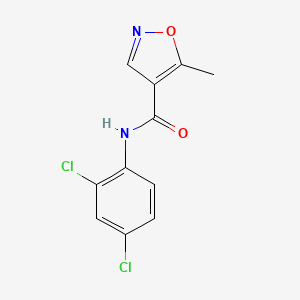
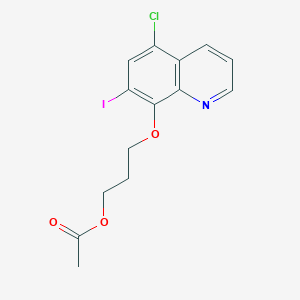
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
